3-(Benzyloxy)-5-(iodomethyl)isoxazole
Overview
Description
3-(Benzyloxy)-5-(iodomethyl)isoxazole is a heterocyclic compound that features an isoxazole ring substituted with a benzyloxy group at the third position and an iodomethyl group at the fifth position. Isoxazoles are known for their diverse biological activities and are commonly used in medicinal chemistry and drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-5-(iodomethyl)isoxazole can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of benzyloxyacetone with hydroxylamine hydrochloride in the presence of a base can yield the isoxazole ring. Subsequent iodination of the methyl group at the fifth position can be achieved using iodine and a suitable oxidizing agent.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
3-(Benzyloxy)-5-(iodomethyl)isoxazole can undergo various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The benzyloxy group can be oxidized to a benzaldehyde or reduced to a benzyl alcohol.
Cycloaddition Reactions: The isoxazole ring can participate in cycloaddition reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium azide or potassium thiocyanate in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of substituted isoxazoles with various functional groups.
Oxidation: Formation of benzaldehyde derivatives.
Reduction: Formation of benzyl alcohol derivatives.
Scientific Research Applications
3-(Benzyloxy)-5-(iodomethyl)isoxazole has several scientific research applications, including:
Medicinal Chemistry: Used as a building block in the synthesis of potential drug candidates with various biological activities.
Biological Studies: Employed in the study of enzyme inhibition and receptor binding due to its structural features.
Material Science: Utilized in the development of novel materials with specific properties, such as conductivity or fluorescence.
Chemical Biology: Used as a probe to study biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)-5-(iodomethyl)isoxazole involves its interaction with specific molecular targets. The benzyloxy group can enhance binding affinity to certain receptors or enzymes, while the iodomethyl group can participate in covalent bonding with nucleophilic sites. These interactions can modulate biological pathways and lead to various pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
3-(Benzyloxy)-5-methylisoxazole: Lacks the iodine atom, which may affect its reactivity and biological activity.
3-(Benzyloxy)-5-chloromethylisoxazole: Contains a chlorine atom instead of iodine, which can influence its chemical properties and interactions.
3-(Benzyloxy)-5-bromomethylisoxazole: Contains a bromine atom, offering different reactivity compared to the iodine derivative.
Uniqueness
3-(Benzyloxy)-5-(iodomethyl)isoxazole is unique due to the presence of the iodomethyl group, which can undergo specific reactions not possible with other halogen derivatives. This uniqueness can be leveraged in the design of novel compounds with desired properties for various applications.
Properties
IUPAC Name |
5-(iodomethyl)-3-phenylmethoxy-1,2-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10INO2/c12-7-10-6-11(13-15-10)14-8-9-4-2-1-3-5-9/h1-6H,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUHDKVGVLKUBMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NOC(=C2)CI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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